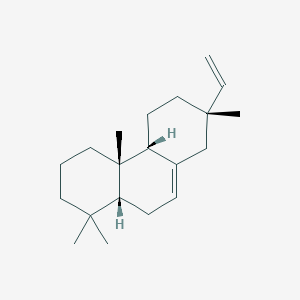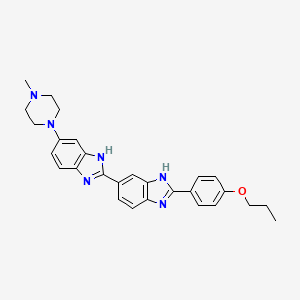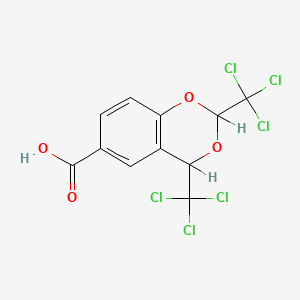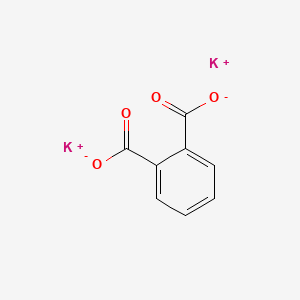
正丁基异氰化物
描述
正丁基异氰化物是一种有机化合物,属于异氰化物类,其特征在于具有 –N≡C 官能团。该化合物以其独特且通常令人不快的氣味而闻名。 异氰化物,包括正丁基异氰化物,因其独特的反应性和形成各种化学键的能力而被用作有机合成的构建块 .
科学研究应用
正丁基异氰化物在科学研究中具有广泛的应用:
作用机制
正丁基异氰化物的作用机制涉及其与金属离子和蛋白质形成配合物的能力。 例如,它可以与细胞色素 P450 中的血红素铁结合,从而影响酶的活性 . 该化合物的独特反应性是由于其吸电子异氰化物基团,该基团增加了相邻质子的酸度,并促进了亲核和亲电反应 .
生化分析
Biochemical Properties
n-Butyl isocyanide plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. One notable interaction is with myoglobin, a heme-binding protein involved in oxygen transport . n-Butyl isocyanide binds to the heme group in myoglobin, affecting its oxygen-binding properties. Additionally, it interacts with cytochrome c’, a protein involved in electron transport . These interactions highlight the compound’s potential to modulate biochemical pathways.
Cellular Effects
n-Butyl isocyanide influences various cellular processes and functions. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can alter the expression of genes involved in oxidative stress response and metabolic regulation . Furthermore, n-Butyl isocyanide impacts cellular metabolism by modulating the activity of enzymes involved in energy production and redox balance.
Molecular Mechanism
The molecular mechanism of n-Butyl isocyanide involves its binding interactions with biomolecules. The compound binds to the heme group in myoglobin, leading to changes in its conformation and oxygen-binding properties . Additionally, n-Butyl isocyanide can inhibit or activate enzymes by interacting with their active sites, thereby influencing their catalytic activity . These molecular interactions contribute to the compound’s overall biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of n-Butyl isocyanide can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that n-Butyl isocyanide remains stable under certain conditions, but it can degrade over time, leading to changes in its biochemical activity . Long-term exposure to n-Butyl isocyanide has been observed to affect cellular function, including alterations in gene expression and metabolic pathways.
Dosage Effects in Animal Models
The effects of n-Butyl isocyanide vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant biochemical and physiological changes . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. High doses of n-Butyl isocyanide can also result in toxic or adverse effects, highlighting the importance of dosage optimization in experimental studies.
Metabolic Pathways
n-Butyl isocyanide is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound can affect metabolic flux by modulating the activity of key enzymes involved in energy production and redox balance . Additionally, n-Butyl isocyanide can influence metabolite levels, leading to changes in cellular metabolism and overall biochemical homeostasis.
Transport and Distribution
Within cells and tissues, n-Butyl isocyanide is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation in specific cellular compartments . Understanding the transport and distribution of n-Butyl isocyanide is crucial for elucidating its biochemical effects and potential therapeutic applications.
Subcellular Localization
The subcellular localization of n-Butyl isocyanide plays a critical role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization affects its interactions with biomolecules and its overall biochemical effects.
准备方法
正丁基异氰化物可以通过多种方法合成。一种常见的合成路线包括正丁胺的甲酰化,然后将所得的甲酰胺脱水以生成异氰化物。 此过程通常需要脱水剂和碱 . 另一种方法包括正丁胺与羰基氯在二甲苯等溶剂存在下反应,然后蒸馏以获得高纯度 . 工业生产方法通常侧重于优化产量、纯度和安全性,因为异氰化物具有危险性 .
化学反应分析
正丁基异氰化物会发生各种化学反应,包括:
氧化: 异氰化物可以被氧化形成相应的异氰酸酯。
还原: 还原反应可以将异氰化物转化为胺。
取代: 异氰化物可以参与取代反应,例如 Nef 异氰化物反应,其中它们插入酰氯的 C–Cl 键中.
多组分反应: 正丁基异氰化物是多组分反应(如 Ugi 和 Passerini 反应)的关键反应物,这些反应用于合成复杂分子.
相似化合物的比较
正丁基异氰化物可以与其他异氰化物(如甲基异氰化物、叔丁基异氰化物和苯基异氰化物)进行比较。虽然所有这些化合物都具有异氰化物官能团,但它们在反应性和应用方面有所不同:
甲基异氰化物: 以其在配位化学中的应用以及作为金属配合物中的配体而闻名.
叔丁基异氰化物: 由于其空间位阻和稳定性,通常用于有机合成.
苯基异氰化物: 用于芳香族化合物的合成以及作为有机化学中的构建块.
正丁基异氰化物因其反应性和稳定性的平衡而独一无二,使其成为研究和工业应用中的一种通用化合物。
属性
IUPAC Name |
1-isocyanobutane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N/c1-3-4-5-6-2/h3-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSBLVBBRXSCOKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[N+]#[C-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50182047 | |
| Record name | Butyl isocyanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50182047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
83.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear colorless liquid with a stench; [Sigma-Aldrich MSDS] | |
| Record name | Butyl isocyanide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20380 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
2769-64-4 | |
| Record name | Butyl isocyanide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2769-64-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butyl isocyanide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002769644 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Butyl Isocyanide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01826 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Butyl isocyanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50182047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-butyl isocyanide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.599 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BUTYL ISOCYANIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2T7Q0CK9IF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is butyl isocyanide?
A1: Butyl isocyanide, also known as n-butyl isocyanide, is an organic compound with the formula C5H9N. It belongs to the isocyanide family, characterized by the functional group –N≡C.
Q2: What is the molecular weight of butyl isocyanide?
A2: The molecular weight of butyl isocyanide is 83.13 g/mol. []
Q3: Can you describe the spectroscopic data for butyl isocyanide?
A3: Butyl isocyanide exhibits a characteristic infrared (IR) absorption band for the isocyanide functional group (–N≡C) around 2100-2200 cm⁻¹. Additionally, its ¹H NMR spectrum shows distinct signals for the butyl group protons. [, , ]
Q4: What are the common applications of butyl isocyanide in chemistry?
A4: Butyl isocyanide finds significant use as a ligand in organometallic chemistry and as a building block in organic synthesis. It participates in various reactions, including insertion reactions, cycloadditions, and multicomponent reactions, enabling the synthesis of complex molecules. [, , , , ]
Q5: How does butyl isocyanide interact with transition metals?
A5: Butyl isocyanide readily coordinates to transition metals like palladium(II) and platinum(II), forming stable complexes. This interaction stems from the isocyanide group's ability to donate electrons from the carbon atom's lone pair and accept electrons into its π* orbitals. [, , ]
Q6: Can you provide an example of butyl isocyanide's role in palladium-catalyzed reactions?
A6: In palladium-catalyzed reactions, butyl isocyanide often participates in insertion reactions. For example, it can insert into the palladium-carbon bond of an aryl palladium intermediate, leading to the formation of a new carbon-carbon bond. This strategy is valuable in synthesizing biaryl ketones. [, ]
Q7: How does butyl isocyanide contribute to the synthesis of heterocycles?
A7: Butyl isocyanide acts as a one-carbon synthon in multicomponent reactions like the Ugi reaction, enabling the efficient assembly of various heterocycles, including imidazoles and oxazoles. [, ]
Q8: Has butyl isocyanide been investigated for biological activity?
A8: Research shows that some butyl isocyanide derivatives exhibit potential anticancer activities. For example, certain triazole-oxazole derivatives, synthesized using butyl isocyanide, demonstrated activity against human gastric cancer cells. []
Q9: How does the structure of butyl isocyanide influence its reactivity?
A9: The butyl group's steric bulk can influence the reactivity and selectivity of reactions involving butyl isocyanide. For instance, in reactions with metal complexes, the butyl group may direct the approach of other reagents, influencing the stereochemistry of the product. []
Q10: How is butyl isocyanide used in studies of protein dynamics?
A10: Butyl isocyanide serves as a useful probe in studying protein dynamics, particularly in hemoproteins like myoglobin. Upon photodissociation of the butyl isocyanide-myoglobin complex, researchers can observe changes in the protein's conformation as the ligand rebinds. These studies reveal insights into the protein's structural flexibility and its role in ligand binding. [, ]
Q11: How does butyl isocyanide compare to other isocyanides in its applications?
A11: While butyl isocyanide shares similarities with other isocyanides, its unique properties, like its steric bulk, can influence its reactivity and selectivity in specific reactions. For instance, in the synthesis of bis(tetrazolato) complexes, tert-butyl isocyanide showed distinct reactivity compared to other alkyl isocyanides. []
Q12: What are the safety considerations associated with handling butyl isocyanide?
A12: Butyl isocyanide is flammable and highly toxic. It's crucial to handle it with extreme caution, ensuring proper ventilation and using appropriate personal protective equipment during handling. [, ]
Q13: How is computational chemistry used to study butyl isocyanide?
A13: Computational methods, such as Density Functional Theory (DFT), can predict the reactivity and selectivity of butyl isocyanide in various reactions. These calculations can guide experimental design and help elucidate reaction mechanisms. For example, DFT studies were used to understand the mechanism of pyrrole formation from butyl isocyanide and alkynes in the presence of a palladium catalyst. [, ]
Q14: Can you explain the concept of "convertible isonitrile" in the context of butyl isocyanide?
A14: The term "convertible isonitrile" refers to the ability to chemically transform the isocyanide group into other functional groups. For example, the tert-butyl group in butyl isocyanide can be selectively removed under specific conditions, revealing a primary amine. This transformation expands the synthetic utility of butyl isocyanide in accessing diverse molecular scaffolds. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















![3-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]furo[2,3-d]pyrimidin-2-one](/img/structure/B1202028.png)
